molecular formula C11H17N2O6P B016031 p-Nitrophenylphosphorylcholine CAS No. 21064-69-7

p-Nitrophenylphosphorylcholine

Cat. No.: B016031
CAS No.: 21064-69-7
M. Wt: 304.24 g/mol
InChI Key: NAIXASFEPQPICN-UHFFFAOYSA-N
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Description

p-Nitrophenylphosphorylcholine: is a chromogenic substrate used to measure phospholipase C activity. It is a phosphocholine that is the 4-nitrophenyl ester of choline phosphate. The hydrolysis of this compound by phospholipase C results in the liberation of p-nitrophenol, which can be measured at 405 nm at pH 7.2-7.5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitrophenylphosphorylcholine involves the reaction of p-nitrophenol with phosphoryl chloride, followed by the addition of choline. The reaction is typically carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenylphosphorylcholine primarily undergoes hydrolysis reactions catalyzed by phospholipase C. This hydrolysis results in the formation of p-nitrophenol and phosphorylcholine .

Common Reagents and Conditions:

    Reagents: Phospholipase C, water

    Conditions: pH 7.2-7.5, temperature around 37°C

Major Products:

Scientific Research Applications

p-Nitrophenylphosphorylcholine is widely used in scientific research, particularly in the study of enzyme kinetics and phospholipase C activity. Its applications include:

Comparison with Similar Compounds

Comparison: While these compounds share similar structures and functions, p-nitrophenylphosphorylcholine is unique in its widespread use as a chromogenic substrate for phospholipase C assays. Its high sensitivity and specificity make it a preferred choice in various research applications .

Properties

IUPAC Name

(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXASFEPQPICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401781
Record name p-Nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21064-69-7
Record name p-Nitrophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of p-Nitrophenylphosphorylcholine (p-NPPC) in scientific research?

A: p-NPPC serves as a chromogenic substrate for detecting and characterizing phospholipase C (PLC) activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] PLC enzymes cleave p-NPPC, releasing p-nitrophenol, which can be easily detected spectrophotometrically due to its yellow color. This allows researchers to quantify PLC activity in various biological samples.

Q2: How does p-NPPC interact with PLC, and what are the downstream effects of this interaction?

A: p-NPPC acts as a substrate analog for the natural substrate of PLC, phosphatidylcholine. [, ] Upon binding to the enzyme's active site, PLC hydrolyzes the phosphodiester bond in p-NPPC, releasing p-nitrophenol and phosphorylcholine. [, ] This hydrolysis reaction is the basis for the colorimetric detection of PLC activity.

Q3: What are the structural characteristics of p-NPPC?

A3:

  • Spectroscopic Data:
    • UV-Vis: p-nitrophenol released upon hydrolysis absorbs strongly at 405 nm. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Are there other enzymes besides PLC that can hydrolyze p-NPPC?

A: Yes, research has shown that some alkaline phosphatases and phosphodiesterases can also hydrolyze p-NPPC. [, , , ] This emphasizes the importance of using appropriate controls and considering the potential activity of other enzymes when interpreting experimental results using p-NPPC.

Q5: How does the structure of p-NPPC relate to its activity as a PLC substrate?

A: The phosphorylcholine moiety of p-NPPC mimics the polar head group of phosphatidylcholine, the natural substrate of PLC. This structural similarity enables p-NPPC to bind to the enzyme's active site. [, ] The p-nitrophenyl group acts as a chromogenic reporter, allowing for easy detection of the hydrolysis product.

Q6: Has p-NPPC been used to study PLC from various organisms?

A: Yes, p-NPPC has been extensively used to investigate PLC activity in a diverse range of organisms, including bacteria like Pseudomonas aeruginosa [, , , ], Legionella pneumophila [, ], and Clostridium botulinum [], as well as fungi like Aspergillus fumigatus [] and Candida albicans []. This highlights its broad applicability in studying PLC across different species.

Q7: Are there any known issues or limitations associated with using p-NPPC as a PLC substrate?

A7: While p-NPPC is a widely used and valuable tool for PLC research, there are some limitations to consider:

  • Specificity: As mentioned earlier, p-NPPC can be hydrolyzed by enzymes other than PLC, potentially leading to inaccurate interpretations if not properly controlled. [, , , ]
  • Artificial Substrate: p-NPPC is a synthetic substrate and may not perfectly mimic the natural substrate's interactions with the enzyme. [, ]

Q8: Are there any alternative substrates to p-NPPC for studying PLC activity?

A8: Researchers have explored other substrates for studying PLC activity, including:

  • Naturally-occurring phospholipids: Using the enzyme's natural substrate, such as phosphatidylcholine, can provide more physiologically relevant information but requires more complex detection methods. []

Q9: Beyond its use as a substrate, are there other applications of p-NPPC in research?

A: p-NPPC has been explored in affinity chromatography for purifying C-reactive protein, which exhibits binding affinity for phosphorylcholine. [] This application highlights the versatility of p-NPPC as a research tool.

Q10: What is the historical significance of p-NPPC in PLC research?

A: The introduction of p-NPPC as a substrate significantly advanced PLC research by providing a simple, sensitive, and quantitative method for measuring enzyme activity. [] This facilitated the identification, purification, and characterization of PLCs from various organisms, contributing substantially to our understanding of these important enzymes.

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